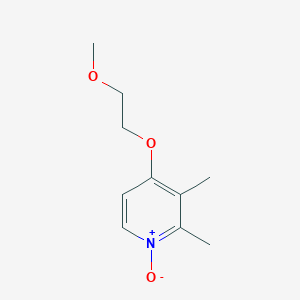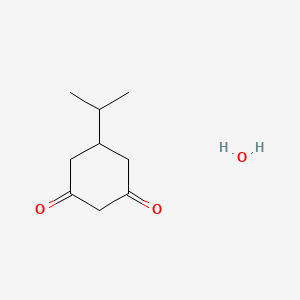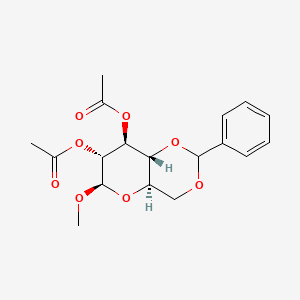
Azido-PEG12-acid
描述
Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .
作用机制
Target of Action
Azido-PEG12-acid is a monodisperse PEG containing an azide group with a terminal carboxylic acid . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to form a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body
Result of Action
The result of this compound’s action is the formation of stable triazole linkages and amide bonds with target molecules . This can lead to alterations in the structure and function of these molecules, potentially influencing cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .
生化分析
Biochemical Properties
The azide group of Azido-PEG12-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU . This makes this compound a versatile linker in bioconjugation reactions, enabling it to interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to various biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by its conjugation with other molecules. Its hydrophilic PEG spacer could potentially affect its localization or accumulation .
准备方法
Azido-PEG12-acid can be synthesized through several routes. One common method involves the reaction of polyethylene glycol with azido compounds under specific conditions. The azide group can be introduced via nucleophilic substitution reactions, where a halogenated PEG reacts with sodium azide. The terminal carboxylic acid can be formed by oxidizing the terminal hydroxyl group of PEG .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and require careful control of temperature and pH to ensure the desired product is obtained .
化学反应分析
Azido-PEG12-acid undergoes several types of chemical reactions, primarily involving its azide and carboxylic acid groups:
Click Chemistry Reactions: The azide group can react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), allowing for copper-free click chemistry
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to form stable amide bonds
科学研究应用
Azido-PEG12-acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers. .
Biology: In bioconjugation, it is used to label biomolecules such as proteins and nucleic acids. .
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents. .
Industry: This compound is used in the development of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages and enhance material properties
相似化合物的比较
Azido-PEG12-acid is unique due to its combination of an azide group and a terminal carboxylic acid linked through a PEG spacer. Similar compounds include:
Azido-dPEG12-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines.
Azido-dPEG12-TFP ester: Contains an azide group and a tetrafluorophenyl ester, offering higher stability and reactivity compared to NHS esters.
Azido-PEG12-propionic acid: Similar to this compound but with a propionic acid group instead of a carboxylic acid.
These compounds share similar functionalities but differ in their specific reactive groups and applications, making this compound a versatile and valuable compound in various fields.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
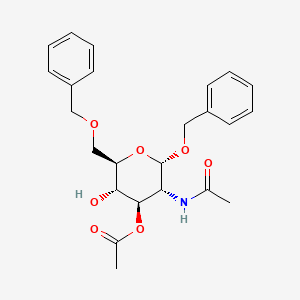

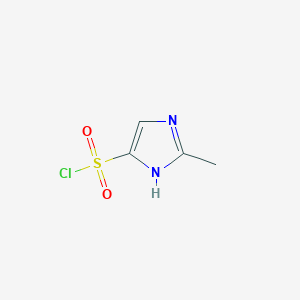


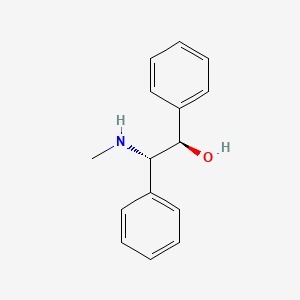
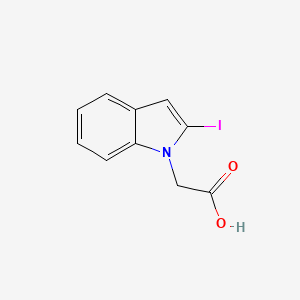


![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)
